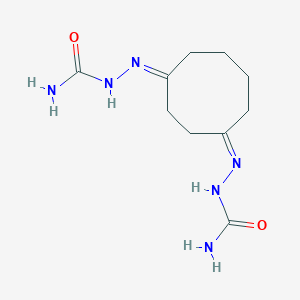![molecular formula C28H20N4S2 B296104 N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)
N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine, also known as BTA-EG6, is a chemical compound used in scientific research for its unique properties. BTA-EG6 is a fluorescent probe that can selectively bind to proteins and nucleic acids, making it useful in various biological applications.
Mécanisme D'action
N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine works by selectively binding to proteins and nucleic acids, which causes it to fluoresce. The fluorescence can then be detected and measured, allowing researchers to study the behavior and interactions of these molecules in real-time.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or organisms. It is non-toxic and does not interfere with normal cellular processes, making it safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine is its high selectivity for proteins and nucleic acids, which allows for precise labeling and detection. It is also highly stable and can be used in a variety of experimental conditions. However, one limitation of this compound is its relatively low quantum yield, which can limit its sensitivity in certain applications.
Orientations Futures
There are several potential future directions for the use of N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine in scientific research. One area of interest is the development of new fluorescent probes based on the this compound structure, which could have improved properties and applications. Additionally, this compound could be used in combination with other techniques, such as CRISPR-Cas9 genome editing, to study gene expression and protein function in greater detail. Finally, this compound could be used in drug discovery and development, as its ability to selectively bind to proteins could aid in the identification and characterization of potential drug targets.
Méthodes De Synthèse
The synthesis of N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 4-bromo-4'-nitrostilbene, followed by reduction and coupling reactions. The resulting compound is then treated with ethylene glycol to produce the final product, this compound.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine has been used in various scientific research applications, including protein labeling, DNA detection, and live-cell imaging. Its unique fluorescent properties make it an ideal tool for studying protein-protein interactions, protein localization, and gene expression.
Propriétés
Formule moléculaire |
C28H20N4S2 |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
N-[4-[(E)-2-[4-(1,3-benzothiazol-2-ylamino)phenyl]ethenyl]phenyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C28H20N4S2/c1-3-7-25-23(5-1)31-27(33-25)29-21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)30-28-32-24-6-2-4-8-26(24)34-28/h1-18H,(H,29,31)(H,30,32)/b10-9+ |
Clé InChI |
HYHDCUOUCFNZPH-MDZDMXLPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)NC5=NC6=CC=CC=C6S5 |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)C=CC4=CC=C(C=C4)NC5=NC6=CC=CC=C6S5 |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)C=CC4=CC=C(C=C4)NC5=NC6=CC=CC=C6S5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)

![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
![7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)

![2,6-bis{2-[benzoyl(methyl)amino]-2-phenylethyl}-N,N-diisopropyl-4-methylbenzamide](/img/structure/B296034.png)
![N-[(1-benzyl-1H-indol-2-yl)carbonyl]-N,N'-dicyclohexylurea](/img/structure/B296035.png)
![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)
